![molecular formula C20H28N2O4 B1486242 1-(叔丁基) 6a-甲基 5-苄基六氢吡咯并[3,4-b]吡咯-1,6a-二羧酸酯 CAS No. 2208787-30-6](/img/structure/B1486242.png)

1-(叔丁基) 6a-甲基 5-苄基六氢吡咯并[3,4-b]吡咯-1,6a-二羧酸酯

描述

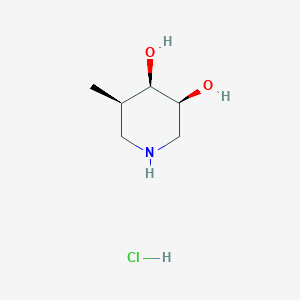

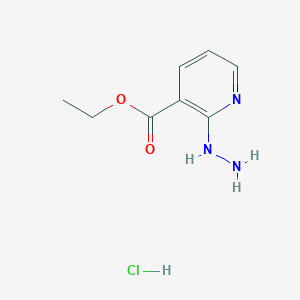

1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Application: This compound could potentially be used in the design of surfaces that are repellent towards oils and other low surface tension fluids. These surfaces have a wide range of applications, particularly in the textile space, for example in outdoor apparel, protective clothing, and home furnishings .

- Method: The compound could be applied to fibrous surfaces like fabrics, enabling them to repel ultra-low surface tension liquids .

- Results: The study found that one-dimensional wettability theory offers a more accurate prediction of the wetting properties for certain types of fabrics .

- Application: Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Method: The method involves using flow microreactor systems .

- Results: The resultant flow process was found to be more efficient and versatile compared to the batch .

- Application: The compound could potentially be used in the development of flexible platforms for bioelectronic applications .

- Method: The specific method of application is not mentioned in the search result .

- Results: The material maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .

Sustainable Design of Non-Fluorinated yet Oleophobic Fibrous Surfaces

Direct and Sustainable Synthesis of Tertiary Butyl Esters

Flexible Platform for Bioelectronic Applications

- Application: This compound could potentially be used in the design of surfaces that are repellent towards oils and other low surface tension fluids. These surfaces have a wide range of applications, particularly in the textile space, for example in outdoor apparel, protective clothing, and home furnishings .

- Method: The compound could be applied to fibrous surfaces like fabrics, enabling them to repel ultra-low surface tension liquids .

- Results: The study found that one-dimensional wettability theory offers a more accurate prediction of the wetting properties for certain types of fabrics .

- Application: Tertiary butyl esters find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Method: The method involves using flow microreactor systems .

- Results: The resultant flow process was found to be more efficient and versatile compared to the batch .

- Application: The compound could potentially be used in the development of flexible platforms for bioelectronic applications .

- Method: The specific method of application is not mentioned in the search result .

- Results: The material maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .

Flexible Platform for Bioelectronic Applications

属性

IUPAC Name |

1-O-tert-butyl 6a-O-methyl 5-benzyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-10-16-13-21(12-15-8-6-5-7-9-15)14-20(16,22)17(23)25-4/h5-9,16H,10-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSAEUJQUUZEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1(CN(C2)CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Morpholinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486161.png)

![4-[(2-Cyclopentylacetyl)(methyl)amino]-3-(3,4-dichlorophenyl)butyl methanesulfonate](/img/structure/B1486166.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)

![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)

![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)

![2-[Methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486182.png)